molecular formula C16H10FNO4S B12605921 3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- CAS No. 648410-51-9

3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo-

Cat. No.: B12605921
CAS No.: 648410-51-9
M. Wt: 331.3 g/mol
InChI Key: NOCCZUWZBMHUTN-UHFFFAOYSA-N
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Description

3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the benzothiazole ring and the fluorobenzoyl group in its structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring. The subsequent introduction of the 2-fluorobenzoyl group can be achieved through Friedel-Crafts acylation using 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzothiazole derivatives.

Scientific Research Applications

3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA topoisomerase, an enzyme crucial for DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzoyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

648410-51-9

Molecular Formula

C16H10FNO4S

Molecular Weight

331.3 g/mol

IUPAC Name

2-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]acetic acid

InChI

InChI=1S/C16H10FNO4S/c17-11-4-2-1-3-10(11)15(21)9-5-6-12-13(7-9)23-16(22)18(12)8-14(19)20/h1-7H,8H2,(H,19,20)

InChI Key

NOCCZUWZBMHUTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CC(=O)O)F

Origin of Product

United States

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